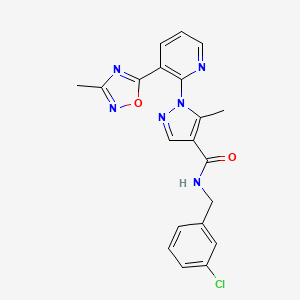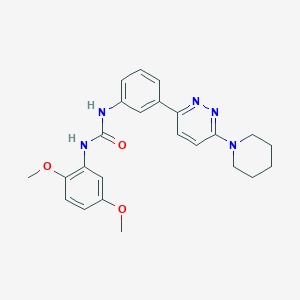![molecular formula C21H20N2O B11194453 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194453.png)
11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential therapeutic applications, including its anxiolytic and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of propylphosphonic anhydride (T3P®) as a coupling agent. This method involves a three-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde . The reaction conditions are optimized to achieve reasonable to good yields.
Another method involves microwave-assisted synthesis, where the reaction is catalyzed by silica-supported fluoroboric acid. This method has been shown to produce the compound in good yields and with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as those involving T3P® and microwave-assisted synthesis, suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other benzodiazepine derivatives.
Medicine: The compound has shown potential as an anxiolytic and antioxidant agent.
Mechanism of Action
The mechanism of action of 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. The compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic and sedative benzodiazepine.
Chlordiazepoxide: Another benzodiazepine with anxiolytic properties.
Clozapine: An antipsychotic benzodiazepine derivative.
Uniqueness
11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and its potential for both anxiolytic and antioxidant effects. Its synthesis methods also offer advantages in terms of yield and purity compared to other benzodiazepine derivatives .
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-methyl-9-(2-methylphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20N2O/c1-13-7-3-4-8-16(13)15-11-19-21(20(24)12-15)14(2)22-17-9-5-6-10-18(17)23-19/h3-10,15,22H,11-12H2,1-2H3 |
InChI Key |
IWSLMAQEBKESMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC4=CC=CC=C4NC(=C3C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194383.png)

![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194397.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194400.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11194409.png)
![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11194412.png)
![[2-Hydroxy-3-(prop-2-EN-1-yloxy)propyl][(2-methoxyphenyl)methyl](3-methylbutyl)amine](/img/structure/B11194420.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11194428.png)
![6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11194436.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11194445.png)

![N-(2-fluorobenzyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11194459.png)
![4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194463.png)
